1-Cyclopentyl-5-(methylamino)-6-oxopyridine-3-carboxylic acid
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Overview
Description
1-Cyclopentyl-5-(methylamino)-6-oxopyridine-3-carboxylic acid is a synthetic organic compound that belongs to the pyridine carboxylic acid family This compound is characterized by its unique structure, which includes a cyclopentyl group, a methylamino group, and a carboxylic acid group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentyl-5-(methylamino)-6-oxopyridine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Cyclopentylation: Introduction of the cyclopentyl group to the pyridine ring through a Friedel-Crafts alkylation reaction.
Methylamination: Introduction of the methylamino group via nucleophilic substitution using methylamine.
Oxidation: Oxidation of the intermediate compound to introduce the oxo group.
Carboxylation: Introduction of the carboxylic acid group through carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentyl-5-(methylamino)-6-oxopyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxo groups, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1-Cyclopentyl-5-(methylamino)-6-oxopyridine-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-5-(methylamino)-6-oxopyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Cyclopentyl-5-methyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a pyrazole ring instead of a pyridine ring.
4,6-Dihydroxy-5-methylpyrimidine: Contains a pyrimidine ring with hydroxyl groups.
Uniqueness
1-Cyclopentyl-5-(methylamino)-6-oxopyridine-3-carboxylic acid is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C12H16N2O3 |
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Molecular Weight |
236.27 g/mol |
IUPAC Name |
1-cyclopentyl-5-(methylamino)-6-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H16N2O3/c1-13-10-6-8(12(16)17)7-14(11(10)15)9-4-2-3-5-9/h6-7,9,13H,2-5H2,1H3,(H,16,17) |
InChI Key |
MKMOKACBQQTKMM-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=CN(C1=O)C2CCCC2)C(=O)O |
Origin of Product |
United States |
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